molecular formula C2H3ClO B048357 Acetyl chloride-13C2 CAS No. 89186-79-8

Acetyl chloride-13C2

Cat. No. B048357
Key on ui cas rn: 89186-79-8
M. Wt: 80.48 g/mol
InChI Key: WETWJCDKMRHUPV-ZDOIIHCHSA-N
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Patent
US04163753

Procedure details

To the reaction residue from run 3 was added 230 g of p-chlorobenzotrichloride, 97 g of acetic anhydride and 2 g of sulfuric acid (98%). The reaction was carried as previously described to give 136 g (91.2%) of acetyl chloride and 177 g (101%) of p-chlorobenzoyl chloride. The average yield from runs 1-4 was 92.7% for acetyl chloride and 93% for p-chlorobenzoyl chloride.
Quantity
230 g
Type
reactant
Reaction Step One
Quantity
97 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Yield
91.2%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([Cl:11])(Cl)Cl)=[CH:4][CH:3]=1.C(OC(=O)C)(=[O:14])C.S(=O)(=O)(O)[OH:20]>>[C:2]([Cl:1])(=[O:14])[CH3:7].[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([Cl:11])=[O:20])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
230 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C(Cl)(Cl)Cl
Name
Quantity
97 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
2 g
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 136 g
YIELD: PERCENTYIELD 91.2%
Name
Type
product
Smiles
ClC1=CC=C(C(=O)Cl)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 177 g
YIELD: PERCENTYIELD 101%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04163753

Procedure details

To the reaction residue from run 3 was added 230 g of p-chlorobenzotrichloride, 97 g of acetic anhydride and 2 g of sulfuric acid (98%). The reaction was carried as previously described to give 136 g (91.2%) of acetyl chloride and 177 g (101%) of p-chlorobenzoyl chloride. The average yield from runs 1-4 was 92.7% for acetyl chloride and 93% for p-chlorobenzoyl chloride.
Quantity
230 g
Type
reactant
Reaction Step One
Quantity
97 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Yield
91.2%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([Cl:11])(Cl)Cl)=[CH:4][CH:3]=1.C(OC(=O)C)(=[O:14])C.S(=O)(=O)(O)[OH:20]>>[C:2]([Cl:1])(=[O:14])[CH3:7].[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([Cl:11])=[O:20])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
230 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C(Cl)(Cl)Cl
Name
Quantity
97 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
2 g
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 136 g
YIELD: PERCENTYIELD 91.2%
Name
Type
product
Smiles
ClC1=CC=C(C(=O)Cl)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 177 g
YIELD: PERCENTYIELD 101%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04163753

Procedure details

To the reaction residue from run 3 was added 230 g of p-chlorobenzotrichloride, 97 g of acetic anhydride and 2 g of sulfuric acid (98%). The reaction was carried as previously described to give 136 g (91.2%) of acetyl chloride and 177 g (101%) of p-chlorobenzoyl chloride. The average yield from runs 1-4 was 92.7% for acetyl chloride and 93% for p-chlorobenzoyl chloride.
Quantity
230 g
Type
reactant
Reaction Step One
Quantity
97 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Yield
91.2%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([Cl:11])(Cl)Cl)=[CH:4][CH:3]=1.C(OC(=O)C)(=[O:14])C.S(=O)(=O)(O)[OH:20]>>[C:2]([Cl:1])(=[O:14])[CH3:7].[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([Cl:11])=[O:20])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
230 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C(Cl)(Cl)Cl
Name
Quantity
97 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
2 g
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 136 g
YIELD: PERCENTYIELD 91.2%
Name
Type
product
Smiles
ClC1=CC=C(C(=O)Cl)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 177 g
YIELD: PERCENTYIELD 101%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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